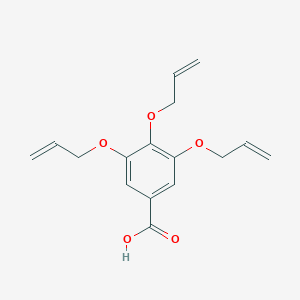

3,4,5-Tris(allyloxy)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18O5 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

3,4,5-tris(prop-2-enoxy)benzoic acid |

InChI |

InChI=1S/C16H18O5/c1-4-7-19-13-10-12(16(17)18)11-14(20-8-5-2)15(13)21-9-6-3/h4-6,10-11H,1-3,7-9H2,(H,17,18) |

InChI Key |

CBMBSONVQAMJNP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC(=CC(=C1OCC=C)OCC=C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,5 Tris Allyloxy Benzoic Acid and Its Precursors

Established Synthetic Routes to 3,4,5-Tris(allyloxy)benzoic Acid from Gallic Acid Derivatives

The most conventional and widely understood route to this compound begins with the protection of the carboxylic acid functional group of gallic acid, followed by etherification of the three phenolic hydroxyl groups and subsequent deprotection.

A common and robust method for synthesizing this compound involves a two-step process starting from a gallic acid ester, such as methyl gallate. This precursor is readily available and its ester group serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during the allylation step.

The first step is a Williamson ether synthesis. The three phenolic hydroxyl groups of methyl gallate are deprotonated by a base, typically an alkali metal carbonate like potassium carbonate, in a suitable polar aprotic solvent such as acetone (B3395972) or N,N-dimethylformamide (DMF). The resulting phenoxides then act as nucleophiles, attacking an allyl halide (e.g., allyl bromide or allyl chloride) to form the corresponding allyl ethers. This reaction yields the intermediate, methyl 3,4,5-tris(allyloxy)benzoate.

The second step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved through saponification, where the ester is treated with a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, protonates the carboxylate salt, precipitating the final product, this compound. This sequence is analogous to the synthesis of other 3,4,5-trialkoxybenzoic acids, such as the dodecyloxy derivative, which has been successfully scaled up. tue.nl

The efficiency of the multi-step synthesis is highly dependent on the reaction conditions. Optimization studies, often drawing from analogous alkylation reactions, focus on several key parameters to maximize yield and purity while minimizing reaction times. tue.nlresearchgate.net

For the allylation step, the choice of reagents and conditions is critical.

Base: The strength and physical form of the base can significantly influence the reaction rate. tue.nl While strong bases like sodium hydride can be used, milder bases like potassium carbonate are often preferred for safety and cost-effectiveness, especially on a larger scale. The particle size of a solid base like K₂CO₃ can also affect the reaction kinetics. tue.nl

Solvent: Polar aprotic solvents like DMF, acetone, or acetonitrile (B52724) are commonly used to dissolve the reactants and facilitate the nucleophilic substitution.

Temperature: The reaction is typically heated to increase the rate of allylation. However, the temperature must be controlled to prevent side reactions or decomposition of reagents.

Catalyst: The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, can be beneficial, particularly when dealing with heterogeneous mixtures, to improve the reaction rate. tue.nl

For the hydrolysis step, complete saponification is key to achieving high purity. The concentration of the base (NaOH or KOH) and sufficient reaction time and temperature are necessary to ensure all the ester is converted to the carboxylic acid.

Below is a table summarizing the key parameters for the optimization of the allylation reaction, based on findings from similar syntheses. tue.nl

| Parameter | Condition/Variable | Effect on Reaction |

|---|---|---|

| Base | Potassium Carbonate (K₂CO₃) vs. Sodium Hydroxide (NaOH) | K₂CO₃ is a common, effective, and milder base for this alkylation. The particle size distribution of solid K₂CO₃ can impact reaction kinetics. tue.nl |

| Solvent | DMF, Acetone | The choice of solvent affects solubility and reaction rate. DMF is a powerful solvent, while acetone is easier to remove. |

| Temperature | Ambient to Reflux | Higher temperatures increase the reaction rate but must be controlled to avoid side reactions. researchgate.net |

| Catalyst | Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide) | Can significantly increase the rate of reaction, especially in biphasic systems, by facilitating the transfer of the phenoxide ion to the organic phase. tue.nl |

| Stirring Speed | Variable | In heterogeneous reactions (e.g., with solid K₂CO₃), higher stirring speeds can improve mass transfer and increase the reaction rate. tue.nl |

Advanced Synthetic Approaches and Process Intensification for this compound

Modern synthetic chemistry aims to develop more efficient, sustainable, and scalable processes. For this compound, this involves employing advanced catalytic systems, adhering to green chemistry principles, and utilizing process intensification technologies like flow chemistry.

To improve the efficiency of the allylation step, various catalytic strategies can be employed. Phase-transfer catalysis (PTC) is a particularly effective technique for the O-allylation of phenols. researchgate.netmdpi.com In the context of synthesizing this compound, a phase-transfer catalyst such as a quaternary ammonium or phosphonium (B103445) salt can facilitate the transfer of the gallate-derived phenoxide from an aqueous or solid phase to the organic phase containing the allyl halide. This approach can lead to faster reaction rates, milder reaction conditions (lower temperatures), and reduced need for hazardous, anhydrous solvents. mdpi.com The selection of the right catalyst is crucial for achieving high selectivity and yield. mdpi.com

Other advanced catalytic methods for forming allyl ethers include transition-metal-catalyzed reactions. organic-chemistry.org For instance, palladium-catalyzed methods are known for the deprotection of allyl ethers but can also be adapted for their formation. organic-chemistry.org While potentially more complex and costly, these methods can offer high selectivity and functional group tolerance. nih.gov

The synthesis of this compound can be made more environmentally friendly by applying the principles of green chemistry. wjpmr.commun.cajddhs.com

Waste Prevention: Optimizing reactions to achieve high yields and selectivity minimizes the formation of byproducts and waste. researchgate.net

Less Hazardous Chemical Syntheses: This principle encourages using substances with low toxicity. skpharmteco.com This could involve replacing hazardous solvents like DMF with greener alternatives such as acetone or exploring solvent-free reaction conditions. jddhs.com

Use of Catalysis: As discussed, using catalytic amounts of phase-transfer agents instead of stoichiometric reagents improves atom economy and reduces waste. researchgate.net

Use of Renewable Feedstocks: The primary starting material, gallic acid, is a renewable feedstock derived from plant tannins, which aligns well with green chemistry principles. researchgate.net

Energy Efficiency: Employing catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and thus reducing energy consumption. wjpmr.com Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input compared to conventional heating. researchgate.net

For large-scale and industrial production, transitioning from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.gov The synthesis of this compound is well-suited for adaptation to a flow process.

A hypothetical continuous flow setup could involve pumping a solution of methyl gallate and a base through a packed-bed reactor containing a solid base, while allyl bromide is introduced at a controlled rate. The mixture would then pass through a heated reactor coil to ensure complete reaction. The output stream containing methyl 3,4,5-tris(allyloxy)benzoate could then be mixed with an aqueous base solution in a second flow reactor for in-line hydrolysis. rsc.org Subsequent purification could be achieved using continuous liquid-liquid extraction and crystallization modules.

The benefits of such a system include:

Enhanced Safety: Small reactor volumes minimize the risks associated with handling reactive intermediates and exothermic reactions. nih.gov

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purities. nih.gov

Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). nih.gov

Automation: Flow systems are readily automated, allowing for consistent product quality and reduced labor costs. rsc.org

Mechanistic Investigations of Key Synthetic Transformations in this compound Production

The synthesis of this compound from its common precursors, such as gallic acid or its esters, is characterized by two principal transformations: the etherification of the phenolic hydroxyl groups and the hydrolysis of the ester functionality. Mechanistic studies of these steps provide critical insights into the reaction's progression and efficiency.

The most prevalent method for forming the three ether linkages on the aromatic ring is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction is a cornerstone of organic chemistry for preparing both symmetrical and asymmetrical ethers and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com

The process begins with the deprotonation of the hydroxyl groups of a gallic acid ester using a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. jk-sci.comrsc.org This step is critical as it generates the highly nucleophilic phenoxide ions. The choice of base and solvent is vital; strong bases ensure complete deprotonation, while aprotic solvents prevent unwanted side reactions and effectively solvate the cation. jk-sci.com

Following deprotonation, the resulting phenoxide nucleophile attacks the electrophilic carbon of an allyl halide, typically allyl bromide. wikipedia.orgmdpi.com The reaction follows a concerted SN2 pathway, where the nucleophile attacks from the side opposite to the leaving group (the bromide ion), leading to an inversion of stereochemical configuration if the carbon were chiral. wikipedia.orgbyjus.com In this specific synthesis, the alkylating agent, allyl bromide, is a primary halide, which is ideal for the SN2 reaction, as it minimizes the likelihood of competing elimination (E2) reactions that are more common with secondary and tertiary alkyl halides. masterorganicchemistry.comjk-sci.com The entire process is repeated for all three hydroxyl groups on the gallic acid ester backbone.

| Mechanistic Step | Description | Key Reactants & Reagents | Reaction Type |

|---|---|---|---|

| Deprotonation | A base abstracts the acidic protons from the three phenolic hydroxyl groups of the gallic acid ester. | Gallic acid ester, Base (e.g., K₂CO₃, NaH) | Acid-Base Reaction |

| Nucleophilic Attack | The generated phenoxide ions act as nucleophiles, attacking the primary carbon of the allyl halide in a backside attack. | Phenoxide intermediate, Allyl bromide | SN2 (Bimolecular Nucleophilic Substitution) |

| Bond Formation/Cleavage | A new carbon-oxygen bond is formed concurrently as the carbon-halogen bond is broken. The halide ion is expelled as the leaving group. | - | Concerted Mechanism |

The final key transformation in the synthesis is the hydrolysis of the ester group (e.g., ethyl 3,4,5-tris(allyloxy)benzoate) to form the carboxylic acid. This reaction is typically achieved through base-catalyzed hydrolysis, also known as saponification. libretexts.org

In this mechanism, a hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. libretexts.orgchemicalbook.com This results in the formation of a tetrahedral intermediate. Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (e.g., ethoxide) as the leaving group. In the final step, the strong basicity of the expelled alkoxide leads to an irreversible acid-base reaction where it deprotonates the newly formed carboxylic acid, yielding a carboxylate salt. An acidic workup in a subsequent step is then required to protonate the carboxylate and furnish the final this compound. libretexts.orgchemicalbook.com

Alternatively, acid-catalyzed hydrolysis can be employed. This process begins with the protonation of the ester's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. After a series of proton transfers, the alcohol portion is eliminated as a neutral molecule, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid. libretexts.org

| Mechanism Type | Step 1 | Step 2 | Step 3 | Final Step |

|---|---|---|---|---|

| Base-Catalyzed (Saponification) | Nucleophilic attack by a hydroxide ion on the ester's carbonyl carbon. | Formation of a tetrahedral intermediate. | Collapse of the intermediate, expelling an alkoxide leaving group. | Deprotonation of the carboxylic acid by the alkoxide, followed by acidic workup. libretexts.orgchemicalbook.com |

| Acid-Catalyzed | Protonation of the carbonyl oxygen to activate the ester. | Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate. | Proton transfers to create a good leaving group (an alcohol). | Elimination of the alcohol and deprotonation to regenerate the catalyst and form the carboxylic acid. libretexts.org |

Chemical Reactivity and Functional Group Transformations of 3,4,5 Tris Allyloxy Benzoic Acid

Reactions of the Carboxylic Acid Moiety of 3,4,5-Tris(allyloxy)benzoic Acid

The carboxylic acid functional group is a cornerstone of organic synthesis, and its reactions are well-established. In the context of this compound, this group serves as a primary handle for attaching the molecule to other substrates, initiating polymerization, or introducing new functionalities.

Esterification and amidation are fundamental reactions for derivatizing the carboxylic acid group of this compound. These transformations are crucial for covalently linking the molecule to alcohols or amines, thereby creating more complex structures such as dendrons or functional monomers.

Detailed Research Findings: The direct conversion of benzoic acids to esters, known as Fischer esterification, is an equilibrium-limited process traditionally catalyzed by strong mineral acids like sulfuric acid (H₂SO₄) in an excess of the corresponding alcohol. usm.mydergipark.org.tr To drive the reaction to completion, water is typically removed as it is formed. Modern methods have improved this process; for instance, microwave-assisted organic synthesis (MAOS) in sealed vessels can significantly accelerate reaction rates by allowing solvents to be heated above their boiling points. usm.my However, for equilibrium processes like esterification, this can be counterproductive unless strategies are employed to overcome the equilibrium, such as adding the catalyst at intervals. usm.my

Solvent-free conditions using solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, have been shown to be highly effective for the esterification of various substituted benzoic acids, achieving high yields without the need for hazardous solvents. ijstr.org The choice of alcohol also impacts the reaction yield, with primary alcohols generally providing higher yields than secondary or tertiary alcohols. usm.my Amidation follows a similar pathway but typically requires activation of the carboxylic acid (see section 3.1.2) before reaction with an amine to form a stable amide bond.

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ (cat.), Heat | Methyl 3,4,5-tris(allyloxy)benzoate | Fischer Esterification |

| This compound | Benzyl alcohol, PMK (cat.), Heat | Benzyl 3,4,5-tris(allyloxy)benzoate | Solid-Acid Catalyzed Esterification |

| 3,4,5-Tris(allyloxy)benzoyl chloride | Aniline, Base (e.g., Pyridine) | N-Phenyl-3,4,5-tris(allyloxy)benzamide | Amidation |

| This compound | Propylamine, DCC, DMAP | N-Propyl-3,4,5-tris(allyloxy)benzamide | Amidation (Peptide Coupling) |

PMK: Phosphoric acid-modified Montmorillonite K10; DCC: Dicyclohexylcarbodiimide (B1669883); DMAP: 4-Dimethylaminopyridine (B28879)

To enhance the reactivity of the carboxylic acid for coupling reactions, particularly for forming amide bonds or more complex esters, it is often converted into a more reactive intermediate. The most common activated forms are acid chlorides and activated esters.

Detailed Research Findings: The conversion of a benzoic acid to its corresponding acid chloride is a standard and efficient procedure. researchgate.net Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net For example, reacting 4-(allyloxy)benzoic acid with thionyl chloride at elevated temperatures results in a high yield of the acid chloride. researchgate.net These acid chlorides are highly reactive and moisture-sensitive, and are frequently used immediately in the subsequent reaction without isolation or purification. researchgate.net

Alternatively, the carboxylic acid can be converted into an activated ester using coupling agents common in peptide synthesis. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or an additive like N-hydroxysuccinimide (NHS), generate an activated species that readily reacts with nucleophiles like amines or alcohols.

Table 2: Activation of the Carboxylic Acid Moiety

| Activating Reagent(s) | Solvent | Intermediate Formed | Key Features |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Dichloromethane (DCM) or neat | Acid Chloride | Highly reactive; often used in-situ. researchgate.net |

| Oxalyl chloride, DMF (cat.) | Dichloromethane (DCM) | Acid Chloride | Milder conditions than SOCl₂; gaseous byproducts. researchgate.net |

| DCC, NHS | Tetrahydrofuran (THF) or DCM | NHS-activated ester | Common in bioconjugation; more stable than acid chlorides. |

| EDC, Sulfo-NHS | Aqueous buffer / Organic solvent | Water-soluble activated ester | Suitable for reactions in aqueous media. |

Transformations of the Allyloxy Functional Groups in this compound

The three allyloxy groups provide a platform for a different set of chemical transformations, primarily involving the terminal carbon-carbon double bonds. These reactions are essential for polymerization, surface modification, and introducing further chemical diversity.

The thiol-ene reaction is a highly efficient and versatile "click" reaction that proceeds via the addition of a thiol (R-SH) across a double bond (an "ene"). wikipedia.org This reaction can be initiated by radicals (via UV light or thermal initiators) or by nucleophilic catalysis (Michael addition). wikipedia.orgrsc.org For the terminal allyl groups of this compound, this reaction provides a powerful tool for diversification and network formation.

Detailed Research Findings: The radical-mediated thiol-ene reaction is known for its high yields, stereoselectivity, rapid rates, and tolerance of a wide variety of functional groups, qualifying it as a "click" chemistry process. wikipedia.org The reaction mechanism involves the formation of a thiyl radical, which adds to the alkene in an anti-Markovnikov fashion to produce a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, propagating the chain. wikipedia.org This process is highly efficient for creating homogeneous polymer networks and is useful for synthesizing dendrimers and functionalizing surfaces. wikipedia.orgrsc.org The reaction can be initiated simply by UV irradiation or with a radical initiator. rsc.orgscispace.com When a multifunctional thiol or a multifunctional ene is used, cross-linking occurs, leading to the formation of polymer networks or gels.

Table 3: Thiol-Ene Reactions for Functionalization

| Thiol Reagent | Initiator | Product Functionality | Application |

|---|---|---|---|

| 1-Dodecanethiol | UV light / AIBN | Hydrophobic alkyl chains | Modification of surface properties. |

| 3-Mercaptopropionic acid | UV light / AIBN | Carboxylic acid groups | Introduction of new reactive sites. |

| Cysteamine | UV light / AIBN | Amine groups | Bioconjugation, pH-responsive materials. |

| Pentaerythritol tetrakis(3-mercaptopropionate) | UV light / AIBN | Cross-linked network | Formation of polymer gels and coatings. wikipedia.org |

AIBN: Azobisisobutyronitrile

Olefin metathesis, a Nobel prize-winning reaction, allows for the cutting and rearranging of carbon-carbon double bonds, typically catalyzed by ruthenium-based complexes like the Grubbs or Hoveyda-Grubbs catalysts. This provides a powerful method for forming new C-C bonds.

Detailed Research Findings: Ring-closing metathesis (RCM) is a widely used strategy for creating cyclic structures. nih.gov While this compound itself cannot undergo intramolecular RCM, its derivatives can. For example, if the carboxylic acid is esterified with an alcohol that also contains an alkene, RCM can be used to form a macrocycle. Research on peptides containing Tyrosine(O-allyl) residues has shown that RCM is a viable strategy for cyclization, although side reactions like desallylation can occur. nih.gov The use of second-generation Grubbs and Hoveyda-Grubbs catalysts can improve yields and selectivity. nih.gov

Cross-metathesis (CM) involves the reaction between two different olefins. The allyl groups of this compound can react with other functionalized olefins to introduce new side chains. The success and selectivity of CM depend on the electronic and steric properties of the reacting partners and the choice of catalyst.

Table 4: Potential Olefin Metathesis Reactions

| Metathesis Type | Reaction Partner(s) | Catalyst | Potential Product |

|---|---|---|---|

| Cross-Metathesis | Acrylonitrile | Grubbs II Catalyst | Cyano-terminated side chains |

| Cross-Metathesis | Methyl Acrylate | Hoveyda-Grubbs II Catalyst | Ester-terminated side chains |

| Ring-Closing Metathesis | Derivative (e.g., ester with 4-penten-1-ol) | Grubbs II Catalyst | Macrocyclic ether |

The double bonds of the allyl groups can be converted into more reactive or hydrophilic functional groups, such as epoxides and diols. These transformations open up further avenues for derivatization.

Detailed Research Findings: Epoxidation of alkenes is commonly achieved using peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA). mdpi.com This reaction converts the C=C double bond into a three-membered oxirane ring. The resulting epoxide is a versatile intermediate that can be opened by a variety of nucleophiles (e.g., water, alcohols, amines) to introduce two new functional groups. The epoxidation of allylic alcohols can proceed with high diastereoselectivity due to the directing effect of the hydroxyl group. mdpi.com Other efficient catalytic systems for epoxidation use hydrogen peroxide as a green oxidant in the presence of catalysts like methyltrioxorhenium (MTO). organic-chemistry.org

Dihydroxylation is the conversion of an alkene to a vicinal diol (a 1,2-diol). This is typically accomplished using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through a two-step epoxidation-hydrolysis sequence for anti-dihydroxylation. The introduction of diols significantly increases the hydrophilicity of the molecule.

Table 5: Functionalization of Allyl Groups via Oxidation

| Reaction | Reagent(s) | Intermediate/Product | Subsequent Chemistry |

|---|---|---|---|

| Epoxidation | m-Chloroperbenzoic acid (m-CPBA) | Epoxide (Oxirane) | Ring-opening with nucleophiles (H₂O, R-OH, R-NH₂). mdpi.com |

| Epoxidation | H₂O₂, Methyltrioxorhenium (MTO) | Epoxide (Oxirane) | "Green" oxidation method. organic-chemistry.org |

| syn-Dihydroxylation | Osmium tetroxide (cat.), NMO | Vicinal Diol | Increases hydrophilicity; can be cleaved to aldehydes. |

| anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Vicinal Diol | Provides complementary stereochemistry to syn-dihydroxylation. |

NMO: N-Methylmorpholine N-oxide

Palladium-Catalyzed Reactions and other Transition Metal-Mediated Transformations Involving Allyl or Aromatic Groups

The allyl ether functionalities of this compound and its derivatives are prime substrates for palladium-catalyzed reactions, most prominently the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction involves the formation of a π-allylpalladium complex, which can then be attacked by a wide range of nucleophiles. wikipedia.orgorganic-chemistry.org This process is central to the deprotection of the allyl groups, which is a critical step in the synthesis of dendrimers and other complex architectures where the phenolic hydroxyl groups need to be revealed at a specific stage.

The mechanism of the palladium-catalyzed deallylation typically begins with the coordination of the palladium(0) catalyst to the double bond of the allyl group, forming a η² π-allyl complex. organic-chemistry.org This is followed by oxidative addition, leading to the expulsion of the phenoxide leaving group and the formation of a η³ π-allylpalladium(II) complex. organic-chemistry.org A nucleophile, often a mild base or a specific scavenger, then attacks the π-allyl complex, leading to the release of the deprotected phenol (B47542) and regeneration of the palladium(0) catalyst. numberanalytics.com

While palladium is the most common catalyst for these transformations, other transition metals like iridium can also be employed, sometimes offering alternative or complementary selectivity. organic-chemistry.org Beyond the deprotection of the allyl groups, the aromatic ring of this compound can, in principle, undergo various transition metal-mediated C-H functionalization or cross-coupling reactions, although this is less commonly explored compared to the reactivity of the allyl moieties.

Chemo- and Regioselective Considerations in Multi-Functional Compound Reactions

The presence of multiple reactive sites in this compound—three equivalent allyl groups and a carboxylic acid function—necessitates careful consideration of chemo- and regioselectivity in its chemical transformations.

Chemoselectivity is a key challenge when performing reactions on this molecule. For instance, in palladium-catalyzed deallylation, the conditions must be chosen to selectively cleave the allyl ethers without affecting the carboxylic acid group or promoting unwanted side reactions on the aromatic ring. Mild reaction conditions, such as the use of a palladium catalyst in the presence of a soft nucleophile or a hydrogen source, are often employed to achieve this selectivity. researchgate.net The choice of ligands for the palladium catalyst can also play a crucial role in controlling chemoselectivity. nih.gov

Regioselectivity becomes a significant factor when the three allyl groups are not intended to be removed simultaneously. In principle, it is possible to achieve selective deprotection of one or two of the three allyl groups. However, due to the symmetrical nature of the molecule, achieving high regioselectivity for partial deallylation is challenging and often results in statistical mixtures. In non-symmetrical allylic substrates, palladium-catalyzed substitution typically occurs at the less sterically hindered position of the allyl fragment. organic-chemistry.org While the allyl groups in this compound are identical, their conformational arrangement could potentially influence their reactivity, although this is not a widely exploited strategy for regiocontrol in this specific molecule.

In the context of the Tsuji-Trost reaction where the allyl group itself is unsymmetrical, the regioselectivity of the nucleophilic attack is highly dependent on the nature of the nucleophile and the ligands on the palladium catalyst. "Soft" nucleophiles (those with a pKa of their conjugate acid being less than 25) tend to attack the less substituted carbon of the π-allyl complex, while "hard" nucleophiles may attack the more substituted carbon. organic-chemistry.org

The following table provides a general overview of palladium-catalyzed deallylation conditions that are applicable to poly(allyloxy) aromatic compounds and are relevant to the transformations of this compound derivatives.

| Catalyst System | Reagent/Conditions | Substrate Type | Product | Observations |

| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric acid, CH₂Cl₂, rt | Aryl allyl ether | Phenol | Mild and efficient for deprotection. |

| [Pd(allyl)Cl]₂ / dppe | Morpholine, THF, rt | Allyl phenyl ether | Phenol | Effective for cleavage of allyl ethers. |

| Pd/C | H₂, MeOH, rt | Allyl aryl ether | Phenol | Catalytic hydrogenation leads to deprotection. |

| PdCl₂(PPh₃)₂ | Sodium borohydride, THF, rt | Allyl ether | Alcohol | Reductive cleavage of the allyl group. |

This table presents generalized conditions for the deallylation of aryl allyl ethers and may require optimization for the specific substrate this compound or its derivatives.

Applications of 3,4,5 Tris Allyloxy Benzoic Acid in Polymer Science and Engineering

Utilization as a Monomer and Cross-linking Agent in Polymer Synthesis

The presence of both polymerizable allyl groups and a condensable carboxylic acid group makes 3,4,5-Tris(allyloxy)benzoic acid a highly adaptable monomer for creating cross-linked and functional polymers.

The three allyloxy groups of this compound are amenable to radical polymerization. However, it is characteristic of allyl monomers to polymerize at a slower rate compared to vinyl monomers, often resulting in polymers with lower molecular weights. This is attributed to degradative chain transfer reactions involving the abstraction of an allylic hydrogen atom, which leads to the formation of a stable, less reactive allylic radical. This inherent property can be strategically utilized, as the allyl groups can act as effective transfer agents during polymerization.

In the context of this compound, the trifunctionality of the allyloxy groups makes it an excellent candidate for use as a cross-linking agent. When copolymerized with other monomers, the allyloxy groups can participate in the polymerization process, forming covalent bonds that connect different polymer chains. This results in the formation of a three-dimensional polymer network, significantly enhancing the mechanical strength, thermal stability, and solvent resistance of the resulting material.

The carboxylic acid group of this compound provides a reactive site for polycondensation reactions. This functionality allows the monomer to be incorporated into polyesters, polyamides, and other condensation polymers. For instance, it can be reacted with diols or diamines to form linear or branched polymers, with the allyloxy groups remaining as pendant functionalities along the polymer backbone.

These pendant allyloxy groups can then be utilized in post-polymerization modification reactions. For example, they can be cross-linked through radical polymerization, as mentioned earlier, or they can be functionalized with other chemical moieties to impart specific properties to the polymer, such as hydrophilicity, biocompatibility, or responsiveness to external stimuli.

The dual reactivity of this compound is particularly advantageous in the design of functional polymeric networks and hydrogels. By combining polycondensation of the carboxylic acid group with radical polymerization of the allyloxy groups, highly cross-linked and robust networks can be fabricated.

For instance, derivatives of this compound, such as those with extended alkoxy chains terminating in methacrylate (B99206) groups, have been shown to form supramolecular gels. nih.gov These gels can be subsequently polymerized to create "supramolecular interpenetrating networks," where a cross-linked polymethacrylate (B1205211) resin is percolated by self-assembled aggregates of the monomer derivative. nih.gov This approach allows for the creation of materials with organized nanostructures and tailored properties. The ability to form such networks is critical for applications in areas like tissue engineering, drug delivery, and sensor technology.

Role in the Construction of Dendritic and Hyperbranched Polymeric Architectures

The trifunctional nature of this compound makes it an ideal building block for the synthesis of complex, highly branched polymer architectures like dendrimers and hyperbranched polymers. These structures are of great interest due to their unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups.

Dendrimers are perfectly branched, monodisperse macromolecules with a central core, repeating branched units, and a periphery of functional groups. The synthesis of dendrimers often involves a step-wise, generational growth. The precursor to this compound, gallic acid, is a well-established building block for dendritic structures. researchgate.net By utilizing the three hydroxyl groups of gallic acid for the attachment of branching units, and the carboxylic acid for linking to a core or another layer, dendrons (wedge-shaped sections of a dendrimer) and full dendrimers can be constructed with precise control over their size and number of terminal groups.

The allyloxy groups on this compound can serve as the peripheral functionalities of a dendrimer. These terminal allyl groups are then available for further reactions, allowing for the surface modification of the dendrimer to tailor its properties for specific applications, such as drug delivery or catalysis.

Amphiphilic polymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, can self-assemble in solution to form various nanostructures like micelles and vesicles. These structures have significant potential in drug delivery, nanotechnology, and materials science.

This compound can be used as a key component in the design of amphiphilic polymers. For example, the carboxylic acid group can be reacted with a hydrophilic polymer chain, such as polyethylene (B3416737) glycol (PEG), to form an amphiphilic block copolymer. The 3,4,5-Tris(allyloxy)benzoyl moiety would constitute the hydrophobic block. The resulting amphiphilic polymer would then be capable of self-assembly in aqueous environments.

Furthermore, derivatives of this compound have been shown to exhibit liquid crystalline behavior and form lyotropic columnar phases in concentrated solutions. nih.gov At lower concentrations, these molecules can form supramolecular organogels. nih.gov This self-assembly behavior is driven by the shape and amphiphilicity of the molecules and can be harnessed to create highly ordered materials.

Integration into Advanced Material Systems

The combination of a carboxylic acid group, suitable for forming linkages with metal centers or engaging in condensation reactions, and three polymerizable allyl groups allows for the incorporation of this compound into a variety of sophisticated material systems. This integration is key to developing materials with enhanced structural complexity, functionality, and responsiveness.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from organic linkers and metal nodes (in MOFs) or through strong covalent bonds between organic building units (in COFs). tcichemicals.com The selection of the organic linker is crucial as it dictates the topology, porosity, and functional properties of the resulting framework. e3s-conferences.org

This compound is a promising candidate for a functional linker in both MOF and COF synthesis.

In MOFs: The carboxylic acid group can coordinate with metal ions or clusters to form the framework structure. doi.orgrsc.org While many MOFs utilize multicarboxylic acids as primary building blocks e3s-conferences.orgrsc.org, the key innovation of using this compound lies in the pendant allyl groups. These groups would line the pores of the MOF, making them available for post-synthetic modification. researchgate.net For instance, the allyl groups can undergo thiol-ene coupling reactions to introduce new functionalities, such as catalytic sites or molecular recognition units, into the framework after its initial synthesis. researchgate.net This approach allows for the precise engineering of the pore environment for specific applications like targeted gas separation or heterogeneous catalysis. bcrec.id

In COFs: The construction of COFs relies on the formation of robust covalent bonds (e.g., imine, boronate ester, or triazine linkages) to create a crystalline, porous network. tcichemicals.com While the benzoic acid moiety itself is less commonly used for primary COF linkages, the molecule can be chemically modified to bear functions suitable for COF synthesis (e.g., aldehydes or amines). The true value of the allyl groups remains in their capacity for post-synthetic functionalization, a powerful tool for tuning COF properties. researchgate.net A tandem truncation-functionalization strategy has been demonstrated where allyl groups incorporated within a 3D COF were successfully modified, maintaining the material's crystallinity and porosity. researchgate.net This suggests that a COF built with an allyl-containing linker could be similarly functionalized.

Table 1: Potential Roles of this compound in MOFs and COFs

| Framework Type | Role of Carboxylic Acid Group | Role of Allyl Groups | Potential Advantage |

|---|---|---|---|

| MOF | Primary linker to coordinate with metal nodes. | Pore-lining functional groups for post-synthetic modification. | Creation of highly tunable porous materials for catalysis or separation. e3s-conferences.orgresearchgate.net |

| COF | Requires modification for primary linkage. | Pendant functional groups for post-synthetic modification. | Introduction of diverse functionalities into a stable, purely organic framework. tcichemicals.comresearchgate.net |

Polymer conjugates are complex macromolecules where different chemical species (e.g., small molecule drugs, biomolecules, or other polymers) are covalently attached to a polymer backbone. nih.gov The goal is often to combine the properties of the constituent parts, such as the solubility of a polymer with the therapeutic activity of a drug. nih.gov Hybrid materials involve the combination of organic and inorganic components at the molecular or nanometer scale.

The structure of this compound is highly conducive to the formation of such materials:

Dendritic and Hyperbranched Polymers: The trifunctional nature of the allyl groups allows this molecule to act as a core or a branching unit in the synthesis of dendritic and hyperbranched polymers. Through controlled polymerization of the allyl groups, complex, three-dimensional architectures can be built. The terminal carboxylic acid can then be used to conjugate other molecules.

Organic-Inorganic Hybrids: The carboxylic acid can anchor the molecule to the surface of inorganic nanoparticles (e.g., silica, titania, or gold). Subsequent polymerization of the allyl groups can then form a dense polymer shell around the inorganic core. This creates a core-shell hybrid material where the inorganic component might provide optical, magnetic, or electronic properties, while the polymer shell offers stability, processability, and further functionalization points. Research on related systems has shown that benzoic acid derivatives can be used to create functional additives for polymers. mdpi.com

Functional Polymer Backbones: The molecule can be incorporated into linear polymer chains as a pendant group. For example, by first converting the carboxylic acid to an ester with a polymerizable group (like a methacrylate), it can be copolymerized with other monomers. This would yield a linear polymer with pendant 3,4,5-tris(allyloxy)phenyl groups, whose allyl functionalities can be used for subsequent cross-linking or grafting reactions. A similar approach has been used to synthesize liquid crystalline polymers from related tris-methacrylated benzoate (B1203000) derivatives. researchgate.net

Table 2: Examples of Polymer Conjugates and Hybrid Materials from this compound

| Material Type | Synthetic Strategy | Resulting Structure | Potential Application |

|---|---|---|---|

| Hyperbranched Polymer | Step-growth or chain-growth polymerization of the three allyl groups. | A highly branched polymer backbone with a focal carboxylic acid group. | Drug delivery, rheology modifiers. nih.gov |

| Core-Shell Nanoparticles | Anchor carboxylic acid to an inorganic nanoparticle; polymerize allyl groups. | Inorganic core with a cross-linked polymer shell. | Advanced coatings, catalysts, biomedical imaging. |

| Functional Copolymers | Modify carboxylic acid, copolymerize, then utilize allyl groups. | Linear polymer with pendant reactive groups for cross-linking. | Thermosets, functional coatings, membranes. researchgate.net |

Responsive or "smart" materials are designed to change their properties in response to external stimuli such as light, temperature, pH, or the presence of a specific chemical. Adaptive materials can change their properties to suit their environment and may exhibit shape-memory or self-healing capabilities.

The three allyl groups of this compound are key to imparting responsive and adaptive behaviors. When used as a cross-linking agent, the density and nature of the resulting polymer network can be precisely controlled.

Stimuli-Responsive Gels: Polymerization of the allyl groups can lead to the formation of a cross-linked network capable of swelling in a solvent to form a gel. The benzoic acid moiety within the network can ionize or deionize in response to changes in pH. This change in charge can alter the swelling behavior of the gel, causing it to expand or contract. This principle is used in pH-sensitive drug delivery systems. nih.gov

Shape-Memory Polymers: The molecule can be used to create a covalently cross-linked polymer network that defines the material's permanent shape. A secondary, temporary shape can be programmed by deforming the material at an elevated temperature and then cooling it. The material will hold this temporary shape until it is reheated, at which point it will recover its original, permanent form. The cross-links formed from the allyl groups provide the "memory" of the permanent shape.

Self-Healing Materials: The allyl groups can participate in reversible chemical reactions. If a polymer network is formed using reversible covalent bonds (e.g., Diels-Alder reactions with furan-functionalized comonomers) or dynamic covalent chemistry, the material can be designed to self-heal. When the material is damaged, the broken bonds can reform upon application of a stimulus like heat, restoring the integrity of the network. The development of 3D COFs from flexible building blocks has led to smart polymer composites that exhibit reversible shape transformation, demonstrating the potential for creating dynamic materials from framework structures. nih.gov

Supramolecular Chemistry and Self Assembly of 3,4,5 Tris Allyloxy Benzoic Acid Derivatives

Design Principles for Supramolecular Architectures from 3,4,5-Tris(allyloxy)benzoic Acid Units

The design of supramolecular structures from this compound and its analogs is predicated on their distinct molecular architecture. These wedge-shaped molecules possess a polar carboxylic acid group at the narrow end and a hydrophobic periphery composed of flexible allyloxy or other alkoxy chains. This amphiphilicity is a key driver for self-assembly.

The fundamental design principles revolve around balancing attractive and repulsive forces:

Hydrogen Bonding: The carboxylic acid function is a powerful tool for directing assembly, primarily through the formation of highly stable, cyclic hydrogen-bonded dimers. researchgate.netresearchgate.net This dimerization effectively creates a larger, more rigid building block for subsequent organization.

van der Waals Interactions: The peripheral alkyl or allyl chains play a critical role through van der Waals forces, influencing the packing and stability of the assembled structures. The length and flexibility of these chains can be modified to tune the properties of the material, such as the thermal stability of liquid crystalline phases. nih.govresearchgate.net

Polarity and Polarizability: The stability of mesophases is heavily influenced by the polarizability and/or polarity of the molecular core. nih.gov The aromatic core of the benzoic acid derivative provides a rigid and polarizable unit that contributes to the formation of ordered phases.

By systematically modifying the peripheral chains and the central core, it is possible to program the molecules to self-assemble into a variety of architectures, from crystalline solids to liquid crystals and nanoscale objects.

Hydrogen Bonding Networks and Crystal Engineering Applications

Hydrogen bonding is the primary directional force in the self-assembly of benzoic acid derivatives. The carboxylic acid groups readily form intermolecular O-H···O hydrogen bonds, leading to the creation of robust synthons, most commonly cyclic dimers. researchgate.netresearchgate.net These dimers can then be considered as single, larger supramolecular units that organize further into extended networks.

In the context of crystal engineering, these hydrogen-bonding motifs are predictable and can be exploited to design specific solid-state structures. The arrangement of molecules in the crystal lattice is governed by the interplay of the strong hydrogen bonds between the acid groups and weaker interactions involving the rest of the molecule. The study of hydrogen-bonded liquid crystals (HBLCs) formed between different benzoic acid derivatives demonstrates how intermolecular hydrogen bonding can be confirmed through techniques like FTIR spectroscopy. researchgate.net Research on various benzoic acid derivatives shows that introducing different functional groups can modify the strength and geometry of these hydrogen bonds, thereby altering the crystal packing. researchgate.net For example, electron-releasing groups attached to the phenyl ring can result in the formation of more stable hydrogen bonds. researchgate.net This ability to tune interactions is central to crystal engineering, allowing for the rational design of materials with desired structural properties.

Formation of Liquid Crystalline Phases and Mesomorphic Behavior of Derivatives

Derivatives of 3,4,5-tris(alkoxy)benzoic acid are well-known for their ability to form thermotropic liquid crystals, a state of matter with properties between those of a conventional liquid and a solid crystal. nih.govresearchgate.net The combination of a rigid core and flexible peripheral chains is conducive to the formation of mesophases upon heating.

The most common liquid crystalline phase for this type of wedge-shaped molecule is the columnar phase. nih.govresearchgate.net In these phases, the molecules stack on top of one another to form columns, which then arrange themselves into a two-dimensional lattice, such as a hexagonal or rectangular array. The liquid-like disorder exists in the flexible side chains and in the spacing between columns, while the ordered stacking within the columns is maintained.

The specific mesomorphic behavior is highly dependent on the molecular structure, particularly the length of the alkoxy chains.

Short Alkyl Chains: Molecules with shorter side groups tend to form thermodynamically stable crystalline phases. researchgate.net

Long Alkyl Chains: As the length of the side chains increases, the molecules are more likely to exhibit transitions from a crystalline phase to thermotropic columnar liquid-crystalline phases. researchgate.net

The characterization of these phases is typically performed using a combination of differential scanning calorimetry (DSC) to determine transition temperatures and enthalpies, and polarized optical microscopy (POM) to identify the characteristic textures of the different mesophases. researchgate.netnih.gov Studies on related alkoxybenzoic acids show that all designed symmetrical dimers can exhibit smectic mesophases, with thermal stability dependent on the length of the terminal side chain. nih.gov

Table 1: Mesomorphic Properties of Symmetrical Dimer Complexes of n-Alkanoyloxy Benzoic Acids The following table presents representative data for related benzoic acid derivatives to illustrate the principles of mesomorphic behavior.

| Compound (Derivative Series) | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Mesophase Type |

| I₁₃ Dimer | Cr → Sm | 113.8 | 39.5 | Smectic |

| Sm → I | 123.5 | 1.3 | - | |

| II₁₃ Dimer | Cr → Sm | 102.7 | 31.2 | Smectic |

| Sm → I | 111.4 | 1.1 | - |

Source: Adapted from DSC and POM data on n-alkanoyloxy benzoic acids. nih.gov The data illustrates how structural differences (e.g., meta vs. para substitution in the original study) affect transition temperatures and stability.

Self-Assembly into Ordered Nanostructures (e.g., micelles, vesicles, nanofibers)

The amphiphilic and geometric properties of this compound derivatives make them excellent candidates for self-assembly into a variety of ordered nanostructures, both in solution and on surfaces. The tendency of these wedge-shaped molecules to form columnar aggregates is a key feature. researchgate.net These one-dimensional stacks can be considered as supramolecular polymers or nanofibers.

When dispersed in a solvent, these molecules can form gels at certain concentrations. This gelation occurs through the formation of a three-dimensional network of self-assembled nanofibers, which immobilizes the solvent. In some cases, these systems can lead to "supramolecular interpenetrating networks," where the self-assembled aggregates are covalently connected to a surrounding polymer resin. researchgate.net

On flat substrates like highly ordered pyrolytic graphite (B72142) (HOPG), these molecules can form well-ordered two-dimensional patterns. nih.gov The molecules in a monolayer can orient themselves perpendicular to the substrate surface, with the hydrophobic tails directed away from it. nih.gov While the formation of discrete micelles or vesicles is less commonly reported for this specific molecular shape compared to traditional linear amphiphiles, the fundamental columnar aggregates represent a primary form of nanostructured assembly.

Theoretical and Computational Chemistry Studies of 3,4,5 Tris Allyloxy Benzoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 3,4,5-tris(allyloxy)benzoic acid, DFT calculations can map the electron density distribution, determine the energies of molecular orbitals, and calculate various parameters that correlate with the molecule's stability and chemical behavior.

Detailed research findings from DFT studies on similar substituted benzoic acids reveal key electronic properties. nih.govresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

In studies of related alkoxy-substituted benzoic acids, DFT calculations have been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Vibrational Frequencies: Predict infrared and Raman spectra, which can be compared with experimental data to confirm the structure. researchgate.net

Analyze Electronic Parameters: Compute the energies of HOMO and LUMO, the energy gap, dipole moments, ionization potential, and electron affinity. nih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface to identify electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Illustrative Electronic Parameters from DFT Calculations for Substituted Benzoic Acids

This table presents typical parameters that are calculated using DFT methods, based on findings for analogous compounds. nih.govresearchgate.net

| Parameter | Description | Typical Significance |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values suggest greater reactivity. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values suggest greater reactivity. |

| Energy Gap (ΔE eV) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | Relates to molecular stability and the energy required for electronic excitation. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | A fundamental measure of reactivity. |

| Electron Affinity | The energy released when an electron is added to the molecule. | A measure of the ability to stabilize an added electron. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, with its three allyloxy side chains, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with itself and its environment (e.g., solvents or other molecules). nih.gov

MD simulations can provide detailed information on:

Conformational Flexibility: The allyloxy chains can rotate and fold in numerous ways. MD simulations can identify the most probable and energetically favorable conformations of the molecule in different states (e.g., in solution or in a crystal).

Intermolecular Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Simulations can model the formation of hydrogen-bonded dimers, a common motif for benzoic acids, which is crucial for understanding its self-assembly. nih.gov

Solvent Interactions: By explicitly including solvent molecules in the simulation box, MD can reveal how the molecule is solvated and how solvent affects its conformation and aggregation behavior. nih.govresearchgate.net Studies on dihydroxybenzoic acids have shown, for example, how interactions with solvents like 2-propanol can be quantified. nih.gov

Aggregation and Self-Assembly: Over longer simulation times, MD can model the initial stages of self-assembly, showing how individual molecules come together to form larger, ordered structures.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom. Analysis of these trajectories reveals the dynamic behavior of the molecule, from bond vibrations to large-scale conformational changes. nih.govresearchgate.net

Table 2: Intermolecular Interactions of this compound Studied by MD Simulations

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding | Carboxylic acid (-COOH) with another -COOH group | Leads to the formation of stable dimers, a primary driving force for self-assembly into tapes or sheets. nih.gov |

| van der Waals Forces | Allyloxy chains (CH2-CH=CH2) and benzene (B151609) rings | Contribute to the overall packing and cohesion in condensed phases. |

| π-π Stacking | Aromatic rings with adjacent aromatic rings | Influences the stacking of molecules in columnar or layered structures, important for liquid crystals. |

| Solute-Solvent Interactions | Carboxylic acid and allyloxy groups with solvent molecules | Determines solubility and can mediate the self-assembly process by stabilizing or destabilizing certain conformers. researchgate.net |

Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimizations

Computational chemistry offers powerful tools for optimizing synthetic routes by modeling the entire course of a chemical reaction. Reaction pathway analysis involves mapping the potential energy surface of a reaction to identify the most favorable route from reactants to products. This includes locating and characterizing the energy of transition states—the high-energy intermediates that represent the kinetic barrier to a reaction.

For the synthesis of this compound, which typically starts from gallic acid (3,4,5-trihydroxybenzoic acid) and an allyl halide, theoretical modeling could be used to:

Elucidate Reaction Mechanisms: Determine whether the etherification reaction proceeds via an SN1 or SN2 mechanism under specific conditions (e.g., choice of base and solvent).

Identify Transition States: Calculate the structure and energy of the transition state for the nucleophilic attack of the phenoxide ions on the allyl halide. This helps in understanding the factors that control the reaction rate.

Predict Regioselectivity: While all three hydroxyl groups in gallic acid are to be substituted, theoretical calculations could explore the relative activation energies for the reaction at each position, providing insight into the reaction sequence.

Optimize Reaction Conditions: By modeling the reaction in the presence of different solvents or catalysts, chemists can computationally screen for conditions that lower the activation energy, potentially leading to higher yields, faster reactions, or milder conditions.

These calculations provide a microscopic view of the reaction, complementing the macroscopic observations from laboratory experiments and enabling a more rational approach to synthetic optimization.

Predictive Modeling for Material Properties and Supramolecular Self-Assembly

A key interest in molecules like this compound is their ability to self-assemble into complex, functional supramolecular structures, such as liquid crystals or gels. researchgate.net Predictive computational modeling is crucial for understanding and designing these materials.

Computational approaches can predict how the molecular architecture of this compound drives its self-assembly into larger structures:

Supramolecular Synthon Prediction: The hydrogen-bonded carboxylic acid dimer is a robust and predictable interaction, or "supramolecular synthon." researchgate.net Modeling can confirm the stability of this synthon and explore other potential synthons involving the allyloxy groups.

Phase Behavior Simulation: Coarse-grained MD simulations, where groups of atoms are treated as single particles, can model the collective behavior of thousands of molecules. These simulations can predict the formation of different phases, such as the hexagonal columnar phases observed in similar wedge-shaped amphiphiles, as a function of temperature or concentration. researchgate.net

Crystal Structure Prediction: By combining quantum mechanical energy calculations with global search algorithms, it is possible to predict the most likely crystal packing arrangements for a molecule. This can help rationalize experimentally observed polymorphs or guide efforts to crystallize new forms.

Modeling of Nanostructures: Researchers use computational methods to explain the formation of specific morphologies, such as nanotubes or layered sheets, from self-assembling molecules. researchgate.net For this compound, models could predict how the interplay between hydrogen bonding of the acid "heads" and the packing of the allyloxy "tails" leads to specific supramolecular architectures. rsc.org

These predictive models are essential for materials science, as they can forecast the properties of a material before it is synthesized, accelerating the discovery of new functional materials. researchgate.netrsc.org

Advanced Characterization Methodologies for 3,4,5 Tris Allyloxy Benzoic Acid and Its Derived Materials

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

¹H NMR spectroscopy would be utilized to confirm the presence of all proton environments in the molecule. The aromatic protons are expected to appear as a singlet in the aromatic region of the spectrum. The protons of the allyl groups would exhibit characteristic signals: a doublet for the -O-CH₂- protons, a multiplet for the -CH=CH₂ proton, and two doublets for the terminal =CH₂ protons, all showing appropriate coupling constants. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift, though its visibility can be affected by the solvent and concentration. cymitquimica.com

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. rsc.org The spectrum would show distinct signals for the carbonyl carbon, the quaternary aromatic carbons, the aromatic CH carbon, and the three different carbons of the allyl groups (-O-CH₂, -CH=, and =CH₂). The chemical shifts of these carbons provide definitive evidence for the successful synthesis and purity of the compound.

The following table provides a hypothetical representation of the expected NMR data for 3,4,5-Tris(allyloxy)benzoic acid based on the analysis of similar compounds.

Interactive Data Table: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic-H | ~7.3 | s | 2H | Carbonyl-C | ~167 | C=O |

| Allyl-H (-CH=) | ~6.0 | m | 3H | Aromatic-C (C-O) | ~153 | 2C |

| Allyl-H (=CH₂) | ~5.4 | d | 6H | Aromatic-C (C-COOH) | ~142 | 1C |

| Allyl-H (-O-CH₂-) | ~4.6 | d | 6H | Aromatic-C (CH) | ~107 | 2C |

| Carboxyl-H | >10 | br s | 1H | Allyl-C (-CH=) | ~133 | 3C |

| Allyl-C (=CH₂) | ~118 | 3C | ||||

| Allyl-C (-O-CH₂) | ~70 | 3C |

Note: 's' denotes singlet, 'd' doublet, 'm' multiplet, and 'br s' broad singlet.

Mass Spectrometry Techniques (e.g., MALDI-ToF, HRMS) for Molecular Weight and Composition Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₆H₁₈O₅), the expected monoisotopic mass is approximately 290.1154 g/mol . The observation of this mass with high accuracy would confirm the identity of the compound.

For polymeric materials derived from this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a crucial technique. nist.govhmdb.cahmdb.ca It allows for the determination of the molecular weight distribution of the polymer, including the average molecular weights (Mn and Mw) and the polydispersity index (PDI). nist.gov The mass spectrum of a polymer would show a series of peaks, each corresponding to a different polymer chain length, with the mass difference between adjacent peaks corresponding to the mass of the repeating monomer unit. hmdb.ca

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Analyte | Expected m/z | Information Obtained |

| HRMS | This compound | ~291.1227 [M+H]⁺ | Elemental Composition Confirmation |

| MALDI-ToF MS | Polymer of this compound | Series of peaks separated by the monomer mass | Molecular Weight Distribution (Mn, Mw, PDI) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to study intermolecular interactions.

The FT-IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), C=C stretching of the aromatic ring and allyl groups (around 1600-1450 cm⁻¹), and the C-O stretching of the ether linkages (around 1250-1000 cm⁻¹).

Raman spectroscopy provides complementary information. The C=C bonds of the allyl groups and the aromatic ring are expected to show strong Raman signals. The symmetric stretching of the aromatic ring would also be a prominent feature.

Interactive Data Table: Expected Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | ~3300-2500 (broad) | Weak |

| C-H stretch (Aromatic) | ~3100-3000 | Strong |

| C-H stretch (Allyl) | ~3100-3000 | Strong |

| C=O stretch (Carboxylic Acid) | ~1710-1680 | Moderate |

| C=C stretch (Aromatic) | ~1600, 1500, 1450 | Strong |

| C=C stretch (Allyl) | ~1645 | Strong |

| C-O stretch (Ether) | ~1250, 1120, 1050 | Moderate |

X-ray Diffraction (XRD) for Crystallographic Analysis of Single Crystals and Powdered Materials

While specific crystallographic data for this compound is not available in the provided search results, data for the parent compound, 3,4,5-trihydroxybenzoic acid (gallic acid), has been reported. nih.govresearchgate.net For gallic acid, the crystal structure reveals extensive hydrogen bonding networks. nih.govresearchgate.net It is anticipated that the carboxylic acid groups of this compound would also form hydrogen-bonded dimers in the solid state.

Powder XRD would be used to characterize polycrystalline samples, providing a fingerprint of the crystalline phase and information on the degree of crystallinity. chemicalbook.com

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~15 |

| b (Å) | ~5 |

| c (Å) | ~20 |

| β (°) | ~95 |

| Z | 4 |

Electron Microscopy (SEM, TEM) for Morphological Characterization of Polymeric and Self-Assembled Systems

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of materials derived from this compound at the micro- and nanoscale.

For polymers synthesized from this monomer, SEM would reveal the surface topography, particle size, and shape of the bulk material. For instance, it could be used to characterize the morphology of polymer beads or films.

TEM would be employed to investigate the internal structure of self-assembled systems, such as nanoparticles, micelles, or vesicles formed by amphiphilic derivatives of this compound. TEM images can provide information on the size, shape, and lamellar structure of these assemblies. For example, in the case of self-assembled gels, TEM could reveal the formation of a fibrous network.

Rheological Studies for Viscoelastic Properties of Gels and Polymer Solutions

Rheology is the study of the flow and deformation of matter. For gels and polymer solutions derived from this compound, rheological studies are essential to understand their viscoelastic properties. These properties are critical for applications such as in hydrogels for biomedical uses or as thickeners.

Oscillatory rheology measurements would be performed to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. The dependence of G' and G'' on frequency and strain provides insights into the structure and strength of the gel network or the entanglement of polymer chains in solution. For a gel, it is typical for G' to be greater than G'' over a range of frequencies, indicating a solid-like behavior.

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) for Solution-State Assembly Analysis

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are key techniques for characterizing the size, shape, and interactions of assemblies of this compound derivatives in solution.

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. From this, the hydrodynamic radius (Rh) of micelles, vesicles, or other aggregates can be determined, providing information on their size distribution in solution.

SAXS provides more detailed structural information on the nanoscale. By analyzing the scattering pattern of X-rays at small angles, one can determine the size, shape (e.g., spherical, cylindrical, lamellar), and internal structure of the self-assembled objects. For example, the position of peaks in the SAXS profile can give information about the repeating distances in ordered systems.

Interactive Data Table: Characterization of Assemblies in Solution

| Technique | Parameter Measured | Information Obtained |

| DLS | Hydrodynamic Radius (Rh) | Average size and size distribution of assemblies |

| SAXS | Scattering Intensity vs. Angle (q) | Size, shape, and internal structure of assemblies |

Future Directions and Emerging Research Avenues for 3,4,5 Tris Allyloxy Benzoic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 3,4,5-tris(allyloxy)benzoic acid involves the allylation of a gallic acid ester, typically methyl 3,4,5-trihydroxybenzoate, followed by hydrolysis of the ester. core.ac.uk A common method uses allyl bromide and a base like potassium carbonate in a solvent such as acetone (B3395972) or acetonitrile (B52724). core.ac.ukru.nl While effective at the lab scale, future research is aimed at developing more sustainable and efficient synthetic routes.

Key areas of development include:

Green Chemistry Approaches: There is a growing emphasis on reducing the environmental impact of chemical synthesis. Future methodologies may explore the use of aqueous micellar media, which can reduce the reliance on volatile organic solvents. researchgate.net The use of surfactants like TPGS-750-M has shown promise in promoting organic reactions in water, a technique that could be adapted for the synthesis of this compound and its derivatives. researchgate.net

Advanced Process Technologies: Continuous flow chemistry and mechanochemistry are being investigated as safer and more sustainable alternatives to traditional batch processing for the fine chemicals industry. researchgate.net These technologies could offer improved heat and mass transfer, leading to higher yields, better purity, and a more scalable process for producing this compound.

Alternative Protecting Groups: Research into different protecting groups for the hydroxyl functions of gallic acid and more efficient deprotection techniques is needed to overcome purification challenges encountered in multi-step syntheses involving this scaffold. ru.nl

Exploitation in Advanced Functional Materials with Tunable Properties

The trifunctional nature of this compound makes it an ideal branching unit for creating dendritic and star-shaped polymers. These complex architectures are the foundation for advanced functional materials with properties that can be precisely controlled.

Stimuli-Responsive Materials: A significant research avenue involves using this compound to synthesize dendritic amphiphiles that self-assemble into "smart" materials. For instance, it has been used as an AB3 branching unit to create three-arm dendritic block amphiphiles (DBAs). rsc.org These DBAs can be engineered to form co-assembled nano-micellar formulations that transition into a hydrogel in response to specific enzymes. rsc.org Future work will focus on refining the molecular engineering of these building blocks to control the transition rates and properties of the resulting hydrogels for applications like sustained-release drug delivery. rsc.orglookchem.com

Liquid Crystals: The influence of molecular functional groups on the self-assembly of liquid crystals is a promising area of exploration. rsc.org Derivatives of this compound could be designed to form specific liquid crystalline phases, such as columnar phases, which are of interest for advanced technological applications. rsc.org

| Application Area | Polymer Architecture | Tunable Property | Potential Use |

| Drug Delivery | Dendritic Block Amphiphiles (DBAs) | Enzyme-responsive hydrogel formation | Sustained-release drug depots rsc.orglookchem.com |

| Catalysis | PEG-Dendron Amphiphiles | Nanoreactor reactivity | Controlled chemical synthesis nottingham.ac.uk |

| Advanced Optics | Tailored Mesogens | Liquid crystal phase behavior | Technological materials rsc.org |

Integration into Hybrid Organic-Inorganic Systems and Nanotechnology

The integration of this compound-derived structures into nanoscale systems is a rapidly advancing field. Its ability to form well-defined macromolecular structures is crucial for applications in drug delivery and catalysis.

Nanoreactors for Catalysis: Amphiphiles synthesized from this compound can self-assemble in water to form polymeric micelles. researchgate.net These micelles can act as nanoreactors, encapsulating inorganic catalysts like palladium(II). nottingham.ac.uk The dendritic structure derived from the benzoic acid core allows for precise tuning of the nanoreactor's internal architecture. This control over the organic scaffold influences the reactivity and efficiency of the encapsulated inorganic catalyst, opening pathways for designing highly specific and efficient catalytic systems. nottingham.ac.uk

Targeted Drug Delivery: In nanotechnology-based medicine, this compound serves as a precursor for creating complex polymer architectures for targeted drug and protein delivery. worktribe.comresearchgate.net It has been used to synthesize miktoarm (asymmetrical star) copolymers, such as mPEG-poly(glutamic acid), which can form nano-sized complexes with protein therapeutics. researchgate.net These nanoparticles are designed for applications like pulmonary delivery and can be further functionalized with targeting ligands, such as vitamin B12, to enhance cellular uptake. researchgate.net The development of such systems is a key focus for non-invasive drug delivery. researchgate.net

Computational Design and Rational Synthesis of Tailored Derivatives

The synergy between computational modeling and synthetic chemistry enables the rational design of this compound derivatives with specific, predictable properties.

Predictive Modeling of Catalytic Systems: Computational methods, such as density functional theory (DFT), are being used to model and understand the behavior of hybrid systems. For example, calculations have provided insight into how the geometry of a palladium(II) complex is affected by the architecture of the surrounding dendritic amphiphile derived from different benzoic acid isomers. nottingham.ac.uk These computational results successfully explained experimentally observed differences in catalytic activity, demonstrating the power of this approach to guide the synthesis of more efficient nanoreactors. nottingham.ac.uk

Rational Design for Biomedical Applications: The concept of rational design extends to biomedical materials. By "molecular engineering," researchers can synthesize libraries of dendritic amphiphiles with varying numbers of arms and different hydrophobic end-groups, starting from building blocks like this compound. rsc.orgnottingham.ac.uk This allows for systematic studies on how architectural changes impact material properties, such as the enzymatic degradation rate of self-assembled micelles, enabling the creation of materials tailored for specific biomedical functions. researchgate.net

| Research Focus | Key Finding | Implication |

| Computational Chemistry | The geometry of a Pd(II) catalyst complex (e.g., square planar vs. seesaw) is controlled by the dendritic ligand's architecture. nottingham.ac.uk | Enables rational design of nanoreactors with optimized catalytic activity. |

| Molecular Engineering | The rate of enzyme-induced hydrogel formation can be controlled by altering the number of arms in the dendritic amphiphile. rsc.org | Allows for the creation of smart materials with programmable response times for drug delivery. |

Addressing Challenges in Scalable Production and Industrial Applications